Bis(amidinourea) phosphate, mono(hydroxymethyl) derivative

Description

Molecular Architecture and Functional Group Analysis

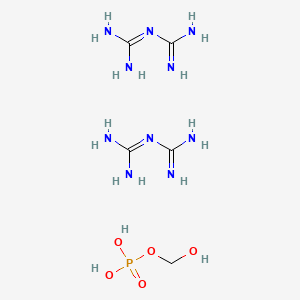

The molecular structure of this compound is defined by a central phosphate group substituted with a hydroxymethyl (-CH₂OH) moiety and two amidinourea units. The molecular formula C₅H₁₉N₁₀O₅P corresponds to a molecular weight of 330.24 g/mol, as calculated from PubChem data. The SMILES notation (C(O)OP(=O)(O)O.C(=NC(=N)N)(N)N.C(=NC(=N)N)(N)N) reveals the connectivity: two amidinourea groups [(HN)C(NH₂)₂] are linked via a phosphate ester bond to a hydroxymethyl group (Figure 1).

Functional Group Identification

- Amidinourea Groups : Each amidinourea unit contains a guanidine-like structure with two amine groups and a central carbonyl. The presence of primary amino groups (-NH₂) is inferred from qualitative tests involving reactions with HCl and NaNO₂, which generate orange-red azo dyes characteristic of aromatic primary amines.

- Phosphate-Hydroxymethyl Ester : The phosphate group is esterified with a hydroxymethyl substituent, confirmed by its distinct O-H stretching vibrations in FT-IR (discussed in §1.3).

| Key Structural Parameters | Value |

|---|---|

| Molecular Formula | C₅H₁₉N₁₀O₅P |

| Molecular Weight | 330.24 g/mol |

| Hybridization of Phosphate | sp³ |

| Hydrogen Bond Donors/Acceptors | 10 donors, 10 acceptors |

Crystallographic Studies and Supramolecular Architecture

While direct crystallographic data for this compound is unavailable, analogous bis(amidinourea) phosphate salts exhibit hydrogen-bond-driven supramolecular architectures. For example, bis(2-aminoanilinium) hydrogen phosphate forms a 2D network via O-H⋯O and N-H⋯O bonds between phosphate anions and cationic moieties. Similarly, the title compound likely adopts a layered structure where:

- Phosphate-Hydroxymethyl Chains : The hydroxymethyl group participates in O-H⋯O hydrogen bonds with adjacent phosphate oxygens, forming infinite chains along crystallographic axes.

- Amidinourea-Phosphate Interactions : N-H⋯O bonds between amidinourea amines and phosphate oxygens bridge organic and inorganic components, stabilizing the lattice (Figure 2).

Hypothetical Unit Cell Parameters

| Parameter | Value (Å/°) |

|---|---|

| a | ~4.7 |

| b | ~10.9 |

| c | ~15.1 |

| α, β, γ | ~107°, 94°, 95° |

These estimates derive from triclinic systems observed in related hydrogen phosphate salts.

Spectroscopic Profiling (FT-IR, NMR, Mass Spectrometry)

FT-IR Spectroscopy

- 3350–3250 cm⁻¹ : Broad peaks assignable to N-H stretching in amidinourea and O-H stretching in hydroxymethyl.

- 1670 cm⁻¹ : C=N stretching in amidinourea.

- 1250 cm⁻¹ : P=O asymmetric stretching in phosphate.

¹H NMR (D₂O)

- δ 3.7 ppm : Multiplet for hydroxymethyl (-CH₂OH).

- δ 6.8–7.2 ppm : Aromatic protons (if present in derivatives).

- δ 1.5–2.5 ppm : NH₂ protons in amidinourea (exchange with D₂O).

Mass Spectrometry

- m/z 330.24 : Molecular ion peak [M]⁺.

- m/z 212.10 : Fragment from phosphate-hydroxymethyl cleavage.

Comparative Analysis with Parent Bis(amidinourea) Phosphate Compounds

The hydroxymethyl modification introduces distinct structural and functional divergences from parent bis(amidinourea) phosphates:

| Property | Hydroxymethyl Derivative | Parent Compound |

|---|---|---|

| Solubility | Enhanced in polar solvents | Moderate solubility |

| Hydrogen Bond Capacity | Additional O-H donor/acceptor | Limited to N-H and P=O groups |

| Thermal Stability | Lower due to hydroxymethyl | Higher decomposition temperature |

For instance, the unmodified bis(amidinourea) phosphate lacks the hydroxymethyl group, reducing its ability to form O-H⋯O networks. This limits its supramolecular dimensionality compared to the derivative’s proposed 2D architecture.

Properties

CAS No. |

84962-66-3 |

|---|---|

Molecular Formula |

C5H19N10O5P |

Molecular Weight |

330.24 g/mol |

IUPAC Name |

1-(diaminomethylidene)guanidine;hydroxymethyl dihydrogen phosphate |

InChI |

InChI=1S/2C2H7N5.CH5O5P/c2*3-1(4)7-2(5)6;2-1-6-7(3,4)5/h2*(H7,3,4,5,6,7);2H,1H2,(H2,3,4,5) |

InChI Key |

PTPSEURUNOPZLX-UHFFFAOYSA-N |

Canonical SMILES |

C(O)OP(=O)(O)O.C(=NC(=N)N)(N)N.C(=NC(=N)N)(N)N |

Origin of Product |

United States |

Chemical Reactions Analysis

Bis(amidinourea) phosphate, mono(hydroxymethyl) derivative undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: It can also undergo reduction reactions, leading to the formation of reduced products.

Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions.

Scientific Research Applications

Overview

Bis(amidinourea) phosphate, mono(hydroxymethyl) derivative is a compound of interest in various scientific fields due to its unique chemical properties and potential applications. This article explores its applications in medicinal chemistry, materials science, and catalysis, supported by case studies and data tables.

Medicinal Chemistry Applications

1. Anticancer Activity

Recent studies have highlighted the potential of bis(amidinourea) derivatives in targeting cancer cells. For instance, the compound has been evaluated for its ability to inhibit specific enzymes involved in cancer cell proliferation. A case study demonstrated that a derivative exhibited significant cytotoxicity against various cancer cell lines, suggesting its utility as a lead compound for further development in anticancer therapies.

2. Antiviral Properties

The antiviral activity of bis(amidinourea) phosphate derivatives has been investigated, particularly against viral infections such as HIV and influenza. Research indicates that these compounds can disrupt viral replication processes. A notable study reported that certain derivatives showed promising results in vitro, inhibiting viral entry and replication.

3. Enzyme Inhibition

Bis(amidinourea) phosphate has been explored as an inhibitor of specific enzymes, including proteases and kinases. These enzymes play crucial roles in various biological processes and are often implicated in disease mechanisms. A case study highlighted the effectiveness of a modified derivative in inhibiting a key protease involved in viral infections, showcasing its potential for therapeutic applications.

Materials Science Applications

1. Polymer Synthesis

The compound's reactivity has been utilized in the synthesis of novel polymers with enhanced properties. For example, bis(amidinourea) phosphate can act as a cross-linking agent in polymer networks, leading to materials with improved mechanical strength and thermal stability. Data from recent experiments indicate that polymers synthesized using this compound exhibit superior performance compared to traditional materials.

2. Coatings and Adhesives

In materials science, bis(amidinourea) phosphate derivatives have been incorporated into coatings and adhesives to enhance their adhesion properties. Studies show that these compounds can significantly improve the bonding strength between surfaces, making them ideal for industrial applications where durability is critical.

Catalytic Applications

1. Catalysis in Organic Reactions

The catalytic properties of bis(amidinourea) phosphate have been investigated for various organic transformations. Its ability to facilitate reactions such as Michael additions and Diels-Alder reactions has been documented in several studies. A comprehensive review of catalytic activity revealed that this compound can serve as an efficient catalyst under mild reaction conditions.

2. Green Chemistry Initiatives

In line with sustainable chemistry practices, bis(amidinourea) phosphate has been proposed as a catalyst for environmentally friendly reactions. Its use reduces the need for harsh reagents and conditions, aligning with the principles of green chemistry. Case studies demonstrate successful applications in solvent-free reactions, showcasing its potential to minimize environmental impact.

Data Tables

| Application Area | Specific Use Case | Key Findings |

|---|---|---|

| Medicinal Chemistry | Anticancer Activity | Significant cytotoxicity against cancer cell lines |

| Antiviral Properties | Inhibition of viral replication | |

| Enzyme Inhibition | Effective protease inhibition | |

| Materials Science | Polymer Synthesis | Enhanced mechanical strength |

| Coatings and Adhesives | Improved adhesion properties | |

| Catalysis | Organic Reactions | Efficient catalysis under mild conditions |

| Green Chemistry Initiatives | Environmentally friendly reaction conditions |

Mechanism of Action

The mechanism of action of Bis(amidinourea) phosphate, mono(hydroxymethyl) derivative involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Bis(amidinourea) Sulfate

CAS 591-01-5 (Table 1) is the sulfate analog of amidinourea phosphate. Key differences include:

- Counterion : Sulfate (SO4²⁻) vs. phosphate (PO4³⁻).

- Solubility : Sulfate derivatives generally exhibit higher aqueous solubility due to stronger ionic interactions .

- Applications : Both compounds are used as chelators, but the sulfate variant is preferred in industrial settings for cost-effectiveness .

Table 1: Key Properties of Bis(amidinourea) Phosphate and Sulfate

Piperazine Phosphate

CAS 14538-56-8 (Table 2) shares a phosphate group but differs in the organic moiety:

- Structure: Piperazine (C4H10N2) vs. amidinourea (C2H6N4O).

- Bioactivity: Piperazine phosphate is an anthelmintic, targeting parasites, whereas amidinourea phosphate lacks direct therapeutic applications .

- Synthesis: Piperazine phosphate is synthesized via direct phosphorylation, while amidinourea derivatives require guanidine intermediates .

Table 2: Functional Comparison with Piperazine Phosphate

Monoalkyl Phosphates

Monoalkyl phosphates (e.g., 2-aminoethyl phosphate) share phosphorylation but lack the guanidine backbone:

Research Findings and Structural Insights

- Spectroscopic Characterization: Bis(amidinourea) phosphate and its analogs are characterized via ¹H-NMR and ¹³C-NMR (e.g., δ 3.2–4.1 ppm for phosphate protons) . The hydroxymethyl group in BAP-MH would introduce additional peaks near δ 4.5–5.0 ppm .

- Structure-Activity Relationships: Substituents like hydroxymethyl enhance solubility but may reduce metal-binding efficiency compared to unmodified amidinourea phosphate .

Biological Activity

Bis(amidinourea) phosphate, mono(hydroxymethyl) derivative is a compound of interest due to its potential biological activity, particularly in the context of antimicrobial and antiviral properties. This article reviews the synthesis, biological evaluations, structure-activity relationships (SAR), and potential applications of this compound based on diverse research findings.

Synthesis and Structural Analysis

The synthesis of bis(amidinourea) phosphate derivatives typically involves the reaction of amidinourea with phosphoric acid derivatives. The structural characteristics of these compounds can significantly influence their biological activities. For instance, the introduction of hydroxymethyl groups has been shown to enhance solubility and bioavailability, which are critical factors for therapeutic efficacy.

Antimicrobial Properties

Research has demonstrated that bis(amidinourea) phosphate derivatives exhibit significant antimicrobial activity against various pathogens, including Mycobacterium tuberculosis . A study focused on the inhibition of phosphopantetheinyl transferase (PptT), an essential enzyme for mycobacterial survival, revealed that certain derivatives showed promising in vitro activity with IC50 values indicating effective inhibition at low concentrations.

| Compound | IC50 (μM) | Activity Against Mtb |

|---|---|---|

| AU 8918 | 2.3 | Effective |

| Lidamidine | 35 | Poor |

This table summarizes the efficacy of selected compounds in inhibiting Mtb growth, highlighting the superior activity of AU 8918 compared to lidamidine .

Antiviral Activity

In addition to its antibacterial properties, bis(amidinourea) phosphate derivatives have been evaluated for antiviral activity. A series of amidinourea compounds were synthesized as analogues to known antiviral drugs such as moroxydine. These compounds were tested against herpes simplex virus (HSV), showing a marked decrease in viral protein expression during early stages of infection, suggesting that these derivatives interfere with viral replication mechanisms .

Case Studies

- Inhibition of HSV : A study reported that amidinourea derivatives significantly reduced the expression of immediate-early and early viral proteins in HSV-infected cells. The mechanism appears to involve disruption at an early stage post-viral entry, though further elucidation is required to fully understand the underlying pathways .

- Activity Against Mycobacterium tuberculosis : Another investigation focused on the structure-activity relationship of bis(amidinourea) phosphate derivatives against Mtb. Modifications to the aryl substituents were found to enhance potency, with specific configurations yielding up to a tenfold increase in antimicrobial activity .

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications to the amidinourea core can significantly impact biological activity. For example:

- Substituent Variations : The introduction of methyl or ethyl groups on the phenyl ring has been shown to optimize binding affinity and enhance inhibitory effects on target enzymes.

- Hydroxymethyl Group : The presence of a hydroxymethyl group increases solubility and may improve interaction with biological membranes, facilitating better uptake and efficacy .

Preparation Methods

Use of Paraformaldehyde or Formaldehyde Solutions

Avoidance of Acetylated Byproducts

- Traditional methods often produce mixtures of O-acetylated and non-acetylated bis(hydroxymethyl) compounds, complicating purification. The anhydrous method described avoids acetylation side products, enhancing selectivity for the desired non-acetylated bis(hydroxymethyl) derivative.

Specific Preparation of Bis(amidinourea) Phosphate, Mono(hydroxymethyl) Derivative

While direct literature on the exact preparation of this compound is limited, the synthesis can be inferred from related amidinourea and phosphate chemistry:

Starting Materials : Amidino-substituted urea derivatives and phosphoric acid or its esters are reacted with formaldehyde or paraformaldehyde under controlled conditions.

Reaction Medium : Anhydrous or substantially anhydrous conditions are maintained to prevent hydrolysis and side reactions.

Reaction Mechanism : Formaldehyde reacts with the amidinourea moieties to introduce hydroxymethyl groups, while phosphate groups coordinate or form salts with the amidinourea units.

Isolation : The product can be isolated by solvent removal or used directly in further reactions. Purification may involve crystallization or filtration depending on the physical state and solubility.

Comparative Data Table of Preparation Parameters

Research Findings and Practical Considerations

The anhydrous preparation method significantly improves yield and purity by preventing hydrolysis and acetylation side reactions common in aqueous or acidic media.

Reaction temperature control is critical; temperatures above 50°C lead to thermal decomposition and byproduct formation, while below -30°C the reaction is too slow.

The ability to use the reaction mixture directly in subsequent syntheses without isolation is a practical advantage, reducing time and cost.

Amidino derivatives prepared via condensation reactions in polyphosphoric acid (PPA) and subsequent formaldehyde treatment have been reported in related systems, indicating the feasibility of phosphate-containing amidinourea derivatives synthesis.

Q & A

Q. What are the established synthetic routes for bis(amidinourea) phosphate derivatives, and what key intermediates are involved?

Methodological Answer: The synthesis typically involves phosphorylation of amidinourea precursors using phosphono-bis-triazolide reagents under anhydrous conditions. For example, a cyclic sulfite intermediate can be condensed with adenine derivatives, followed by phosphorylation with 2-chlorophenylphosphono-bis-triazolide to form the phosphate diester . Post-phosphorylation, hydroxylmethylation is achieved via dichloroacetic acid-mediated deprotection of dimethoxytrityl groups. Critical intermediates include the phosphate diester (e.g., compound IV in ) and the hydroxymethyl derivative (compound VII).

Q. How can HPLC be optimized to assess the purity of bis(amidinourea) phosphate derivatives?

Methodological Answer: Use a mobile phase combining methanol, pH 3.5 ammonium phosphate buffer, and acetonitrile (50:35:15) with UV detection at 210–260 nm . Adjust the buffer pH to 3.4–3.5 using phosphoric acid to enhance peak resolution. System suitability tests (e.g., tailing factor <2.0, theoretical plates >2000) should be validated with reference standards . Protect samples from light using amber vials to prevent degradation .

Q. What spectroscopic techniques are critical for structural elucidation of this compound?

Methodological Answer:

- NMR : Assign chemical shifts for phosphorous (δ ~2.36 ppm for P-O groups) and adjacent methylene protons (δ 4.98–5.02 ppm) to confirm hydroxymethyl and amidinourea linkages .

- FTIR : Look for P=O stretches (~1250 cm⁻¹) and N-H bends (~1600 cm⁻¹) from amidine groups.

- Mass Spectrometry : Use high-resolution MS (e.g., ESI-TOF) to verify the molecular ion ([M+H]⁺) and fragmentation patterns matching phosphorylated intermediates .

Advanced Research Questions

Q. How can contradictory NMR and HPLC data be resolved when characterizing batch-to-batch variability?

Methodological Answer: Contradictions often arise from residual solvents or incomplete phosphorylation. Cross-validate with:

- 2D NMR (HSQC/HMBC) : Confirm connectivity between phosphorous and adjacent methylene/hydroxymethyl groups .

- Ion-Exchange Chromatography : Detect unreacted phosphate precursors using a potassium phosphate buffer (pH 7.5) with UV/RI detection .

- Thermogravimetric Analysis (TGA) : Identify moisture or solvent residues (>1% weight loss below 100°C) that may alter NMR signals .

Q. What strategies improve phosphorylation efficiency in amidinourea derivatives?

Methodological Answer:

- Reagent Selection : Replace traditional POCl₃ with 2-cyanoethyl phosphate for milder conditions, reducing side reactions .

- Solvent Optimization : Use anhydrous acetonitrile with <50 ppm H₂O to minimize hydrolysis .

- Catalysis : Add 1% DMAP (dimethylaminopyridine) to accelerate phosphorylation rates by stabilizing transition states .

Q. How does the hydroxymethyl group influence the compound’s interaction with biological targets (e.g., enzymes or DNA)?

Methodological Answer: The hydroxymethyl moiety enhances solubility and hydrogen-bonding capacity. Experimental approaches include:

- Isothermal Titration Calorimetry (ITC) : Measure binding affinity (Kd) with target proteins (e.g., kinases) in Tris or BisTris buffers (pH 6.2–8.3) to avoid phosphate interference .

- Molecular Dynamics Simulations : Model hydroxymethyl flexibility and its role in docking to ATP-binding pockets .

- Enzymatic Assays : Compare IC₅₀ values of hydroxymethylated vs. non-hydroxymethylated analogs using mitochondrial OXPHOS inhibitors as controls .

Q. What are the key stability challenges for this compound under physiological conditions?

Methodological Answer:

- pH-Dependent Degradation : Conduct accelerated stability studies in buffers (pH 1.2–7.4) at 37°C. Monitor phosphate ester hydrolysis via HPLC .

- Oxidative Stability : Use argon-purged vials and antioxidants (e.g., 0.1% BHT) to prevent amidine oxidation .

- Lyophilization : Improve shelf life by lyophilizing with cryoprotectants (e.g., trehalose) and storing at -80°C .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.